2-Amino-3-methyl-4-methylsulfanylbutanoic acid
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Overview
Description
2-Amino-3-methyl-4-methylsulfanylbutanoic acid, also known as methionine sulfoximine (MSO), is a non-proteinogenic amino acid that is commonly used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate to glutamine in the brain and other tissues. Due to its unique properties, MSO has been extensively studied in various research fields, including neuroscience, biochemistry, and pharmacology.
Mechanism Of Action
MSO exerts its inhibitory effect on glutamine synthetase by binding to the active site of the enzyme and blocking its catalytic activity. This leads to a decrease in the conversion of glutamate to glutamine, which in turn affects various metabolic pathways in the brain and other tissues.
Biochemical And Physiological Effects
MSO has been shown to have various biochemical and physiological effects in different experimental models. It has been reported to increase the levels of glutamate and other neurotransmitters in the brain, leading to excitotoxicity and neuronal damage. It has also been shown to affect the levels of various amino acids and metabolites in the brain, leading to alterations in energy metabolism and oxidative stress.
Advantages And Limitations For Lab Experiments
MSO is a potent and selective inhibitor of glutamine synthetase, making it a valuable tool for studying the role of this enzyme in different physiological and pathological conditions. However, its use in lab experiments is limited by its toxicity and potential side effects. MSO has been shown to induce seizures and other neurological symptoms in animals, and caution should be taken when using it in experimental models.
Future Directions
There are several future directions for research on MSO and its role in different physiological and pathological conditions. One area of interest is the development of new and more selective inhibitors of glutamine synthetase that can be used in clinical settings. Another area of interest is the study of the effects of MSO on different metabolic pathways and signaling pathways in the brain and other tissues. Finally, the development of new experimental models and techniques for studying the effects of MSO on brain function and behavior is an important direction for future research.
Synthesis Methods
MSO can be synthesized through a multistep process starting from L-2-Amino-3-methyl-4-methylsulfanylbutanoic acid. The first step involves the oxidation of 2-Amino-3-methyl-4-methylsulfanylbutanoic acid to 2-Amino-3-methyl-4-methylsulfanylbutanoic acid sulfoxide, which is then reduced to MSO using sodium borohydride. The final product is purified through recrystallization and chromatography.
Scientific Research Applications
MSO has been widely used in scientific research as a tool to study glutamine synthetase activity and its role in various physiological and pathological conditions. It has been shown to inhibit glutamine synthetase in the brain and other tissues, leading to a decrease in glutamine levels and an increase in glutamate levels. This effect has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and Huntington's disease.
properties
IUPAC Name |
2-amino-3-methyl-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHATNWAMGXQJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-4-methylsulfanylbutanoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.